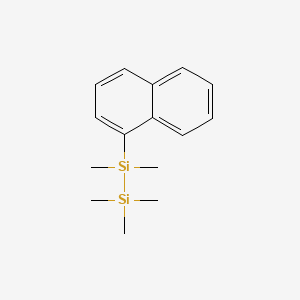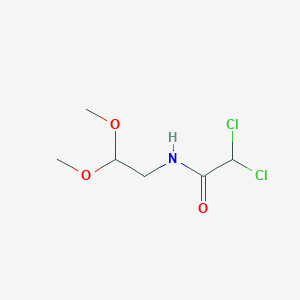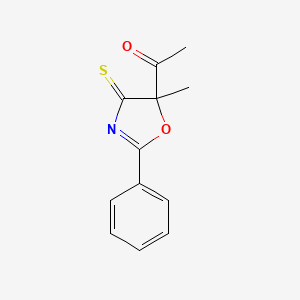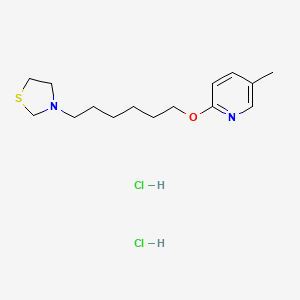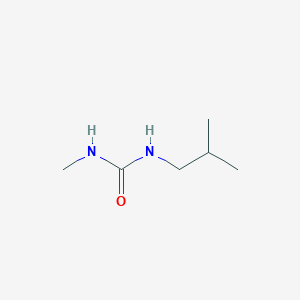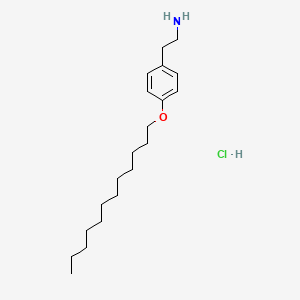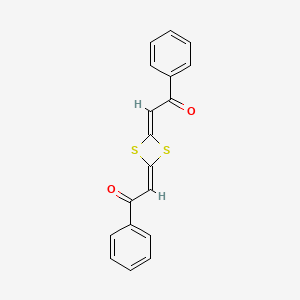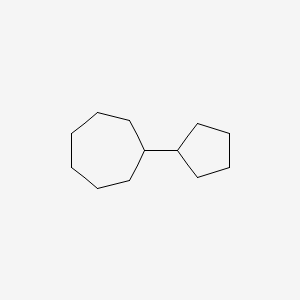
Cyclopentylcycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentylcycloheptane is an organic compound with the molecular formula C12H22. It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is notable for its unique structure, which combines a cyclopentane ring and a cycloheptane ring. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylcycloheptane can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmagnesium bromide with cycloheptanone followed by a reduction step can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of high-pressure reactors and temperature control is crucial in these processes to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: Cyclopentylcycloheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting this compound into its corresponding alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the this compound structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Cyclopentylcycloheptane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their reactions.
Biology: Research involving this compound helps in understanding the interactions of cycloalkanes with biological molecules.
Medicine: Although not directly used as a drug, this compound derivatives are studied for their potential therapeutic properties.
Industry: It serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of cyclopentylcycloheptane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through the action of reagents and catalysts. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, this compound is converted into ketones or carboxylic acids through the formation of intermediate species .
Comparison with Similar Compounds
Cyclopentane (C5H10): A smaller cycloalkane with a five-membered ring.
Cycloheptane (C7H14): A larger cycloalkane with a seven-membered ring.
Cyclohexane (C6H12): A six-membered ring cycloalkane, commonly used as a solvent.
Uniqueness: Cyclopentylcycloheptane is unique due to its combination of two different ring sizes, which imparts distinct chemical properties. This dual-ring structure makes it an interesting subject for studying ring strain, conformational analysis, and reactivity compared to simpler cycloalkanes .
Properties
CAS No. |
42347-48-8 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
cyclopentylcycloheptane |
InChI |
InChI=1S/C12H22/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h11-12H,1-10H2 |
InChI Key |
IVZDBCJTKAVJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
